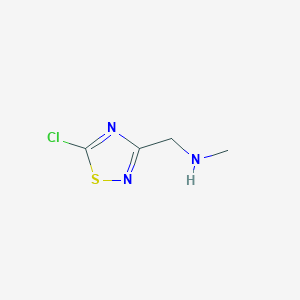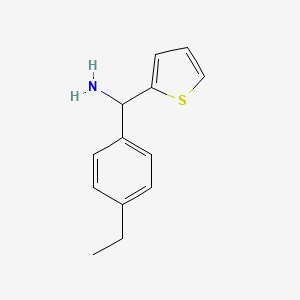
(4-Ethylphenyl)(thiophen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylphenyl)(thiophen-2-yl)methanamine is a chemical compound that consists of an ethyl-substituted phenyl group and a thiophene ring connected by a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(thiophen-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the condensation reaction of thiophene derivatives with substituted benzylamines under basic conditions . This method typically requires the use of a base such as triethylamine and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethylphenyl)(thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4-Ethylphenyl)(thiophen-2-yl)methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Ethylphenyl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylphenyl)(thiophen-2-yl)methanamine
- (4-Chlorophenyl)(thiophen-2-yl)methanamine
- (4-Bromophenyl)(thiophen-2-yl)methanamine
Uniqueness
(4-Ethylphenyl)(thiophen-2-yl)methanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to its analogs.
Propriétés
Numéro CAS |
847744-36-9 |
|---|---|
Formule moléculaire |
C13H15NS |
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
(4-ethylphenyl)-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C13H15NS/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13H,2,14H2,1H3 |
Clé InChI |
XZZLXEAHTSBXKM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C2=CC=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)


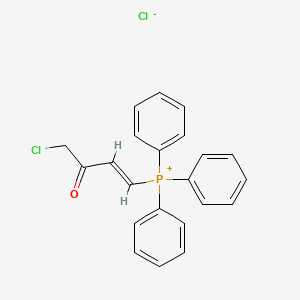
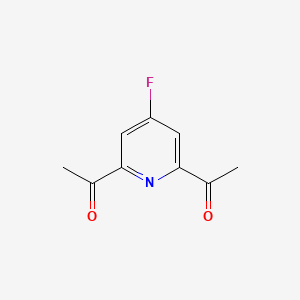
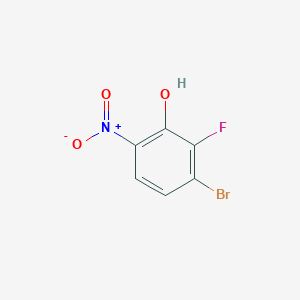

![1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12836309.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-](/img/structure/B12836314.png)

![1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12836328.png)
![(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol](/img/structure/B12836347.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)
